![molecular formula C21H18N2O2S B14256100 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole CAS No. 247094-66-2](/img/structure/B14256100.png)
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole is a compound known for its significant biological activities. It is a benzimidazole derivative, which is a class of compounds widely recognized for their therapeutic potential, particularly as antimicrobial and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities and are structurally similar to 2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole.
N-Phenylimidazo[1,2-a]pyridin-3-amines: These compounds are selective COX-2 inhibitors and share similar biological activities with the benzimidazole derivative.
Uniqueness
What sets this compound apart is its dual activity as both an antimicrobial and anti-inflammatory agent. This dual functionality makes it a promising candidate for the development of new therapeutic agents that can address both infection and inflammation simultaneously .
Properties
CAS No. |
247094-66-2 |
|---|---|
Molecular Formula |
C21H18N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-methylsulfonylphenyl)benzimidazole |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-11-17(12-8-15)23-20-6-4-3-5-19(20)22-21(23)16-9-13-18(14-10-16)26(2,24)25/h3-14H,1-2H3 |
InChI Key |
SHUCDULVGNUDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


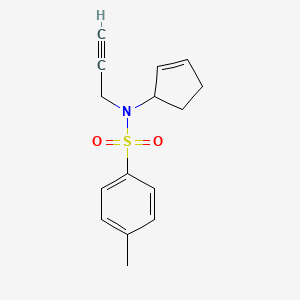
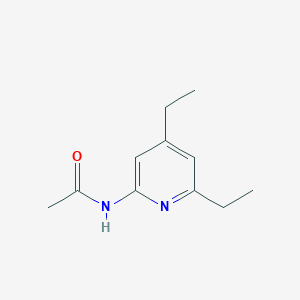

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
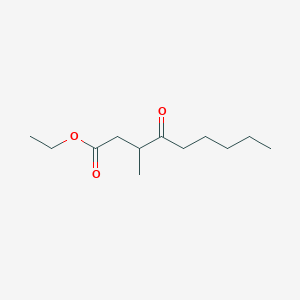
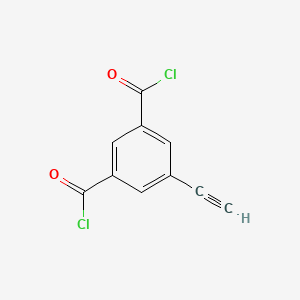
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
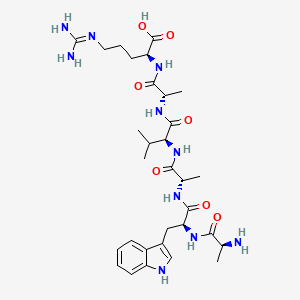
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
